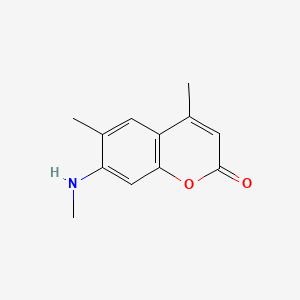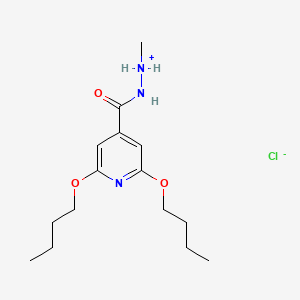
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is a derivative of isonicotinic acid, which is a pyridine-based carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride typically involves the esterification of isonicotinic acid followed by hydrazide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid. The esterification process involves heating the reactants under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrazide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is used as a building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial and fungal strains.
Medicine
In medicine, isonicotinic acid derivatives are explored for their potential therapeutic applications, including as anti-tuberculosis agents. The compound’s ability to inhibit the growth of Mycobacterium tuberculosis makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active ingredients is of particular interest.
作用機序
The mechanism of action of isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride involves its interaction with specific molecular targets. For instance, in the case of its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in the target organisms. The pathways involved include the disruption of cell wall synthesis and interference with metabolic processes.
類似化合物との比較
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that shares a similar hydrazide structure.
Ethionamide: Another anti-tuberculosis agent with a similar mechanism of action.
Nicotinic Acid Derivatives: Compounds like nicotinic acid and its esters, which have similar chemical properties.
Uniqueness
Isonicotinic acid, 2,6-dibutoxy-, 2-methylhydrazide, hydrochloride is unique due to its specific substitution pattern and the presence of butoxy groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
57803-58-4 |
|---|---|
分子式 |
C15H26ClN3O3 |
分子量 |
331.84 g/mol |
IUPAC名 |
[(2,6-dibutoxypyridine-4-carbonyl)amino]-methylazanium;chloride |
InChI |
InChI=1S/C15H25N3O3.ClH/c1-4-6-8-20-13-10-12(15(19)18-16-3)11-14(17-13)21-9-7-5-2;/h10-11,16H,4-9H2,1-3H3,(H,18,19);1H |
InChIキー |
OHDBFWMNVLRMCY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=CC(=N1)OCCCC)C(=O)N[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



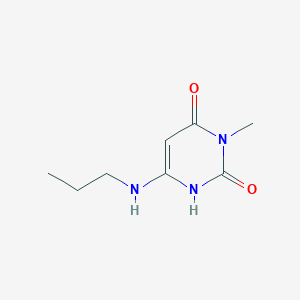
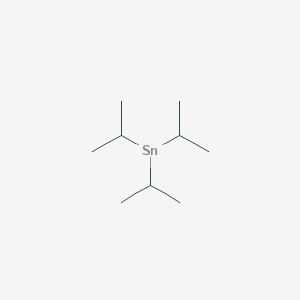

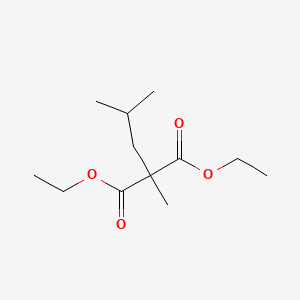

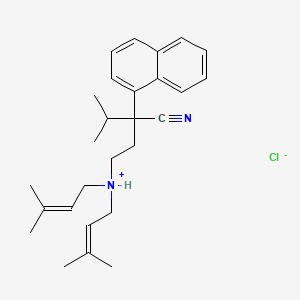
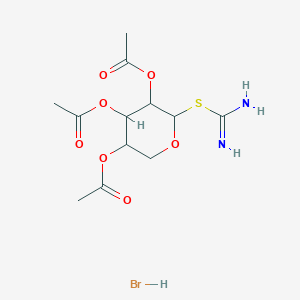
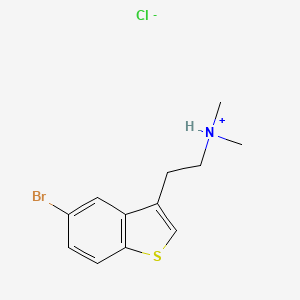
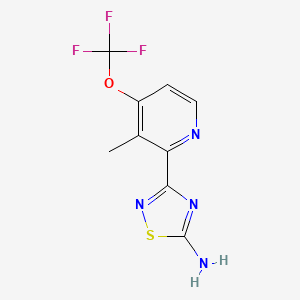
![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
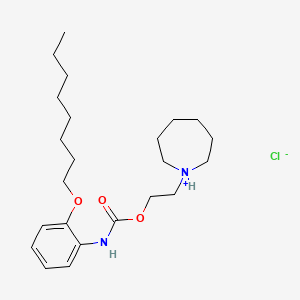
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
